Comprehensive Spectroscopic and Physicochemical Profiling of 7-Hydroxy-3,7-dimethylnonanal
Comprehensive Spectroscopic and Physicochemical Profiling of 7-Hydroxy-3,7-dimethylnonanal
Executive Summary
In the realm of organic synthesis and fragrance chemistry, medium-chain oxygenated aliphatic compounds present unique analytical challenges due to their structural flexibility and propensity for isomerism. 7-Hydroxy-3,7-dimethylnonanal (CAS: 32779-69-4)[1] is a rare, higher homologue of the widely characterized commercial fragrance ingredient hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal)[2]. As an application scientist, establishing a rigorous, self-validating analytical framework is paramount for the structural elucidation of such molecules. This whitepaper provides an in-depth technical guide to the physicochemical properties, predictive spectroscopic data, and standardized experimental protocols required to confidently identify and validate 7-hydroxy-3,7-dimethylnonanal.
Physicochemical Properties & Molecular Weight Determination
The physical behavior and exact mass of a compound dictate the parameters of its instrumental analysis. 7-Hydroxy-3,7-dimethylnonanal possesses an 11-carbon backbone featuring a terminal aldehyde, a chiral methyl branch at C3, and a tertiary alcohol at C7.
The molecular weight is calculated based on its formula, C₁₁H₂₂O₂[3]. The exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) targeting, while the boiling point dictates the gas chromatography (GC) temperature program.
| Property | Value | Rationale / Significance |
| IUPAC Name | 7-hydroxy-3,7-dimethylnonanal | Standard systematic nomenclature. |
| CAS Registry Number | 32779-69-4 | Unique numerical identifier[1]. |
| Molecular Formula | C₁₁H₂₂O₂ | Determines the degree of unsaturation (Index of Hydrogen Deficiency = 1, corresponding to the carbonyl double bond)[3]. |
| Molecular Weight | 186.291 g/mol | Required for stoichiometric calculations and low-resolution MS identification[4]. |
| Boiling Point | 270 ºC at 760 mmHg | High boiling point necessitates a high-temperature GC ramp to ensure volatilization without thermal degradation[4]. |
| Flash Point | 112.5 ºC | Safety parameter for handling and storage[4]. |
Logical Framework for Structural Elucidation
Relying on a single analytical technique can lead to false positives, especially with aliphatic chains that yield similar mass spectral fragments. A self-validating system must integrate orthogonal data streams: Mass Spectrometry (molecular weight and fragmentation), NMR (atomic connectivity and spatial arrangement), and FT-IR (functional group confirmation).
Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of aliphatic aldehydes.
Spectroscopic Data & Mechanistic Interpretation
By examining the established empirical data of its lower homologue (hydroxycitronellal) in the NIST WebBook[5] and PubChem[6], we can accurately deduce the spectroscopic behavior of 7-hydroxy-3,7-dimethylnonanal through structural homology.
Mass Spectrometry (EI-MS)
Under standard 70 eV electron ionization (EI), the molecular ion [M]⁺• at m/z 186 is expected to be of extremely low abundance or entirely absent. This is a well-documented phenomenon for aliphatic alcohols and aldehydes, which rapidly undergo unimolecular dissociation[5].
Key Fragmentation Mechanisms:
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α-Cleavage (Base Peak): The ionization of the tertiary hydroxyl oxygen triggers rapid α-cleavage. Cleavage of the C6-C7 bond ejects a large alkyl radical, leaving a highly stable, resonance-stabilized oxonium ion at m/z 73 [C₄H₉O]⁺. Alternatively, cleavage of the C7-C8 bond (loss of the ethyl radical, 29 Da) yields a fragment at m/z 157.
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Dehydration: The loss of water (18 Da) from the molecular ion produces a[M-H₂O]⁺• peak at m/z 168.
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McLafferty Rearrangement: The aldehyde moiety undergoes a classic McLafferty rearrangement. The transfer of a γ-hydrogen (from C4) to the carbonyl oxygen, followed by β-cleavage, results in an enol radical cation at m/z 44 [CH₂=CHOH]⁺•.
Fig 2. Primary electron ionization (EI) fragmentation pathways for 7-hydroxy-3,7-dimethylnonanal.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of atomic connectivity. The presence of a chiral center at C3 renders the adjacent C2 methylene protons diastereotopic, meaning they will appear as a complex multiplet rather than a simple doublet.
Table 1: Predictive ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton | Shift (ppm) | Multiplicity | Integration | Causality & Assignment Logic |
| H-1 | 9.75 | t (J=2.0 Hz) | 1H | Aldehydic proton; highly deshielded by the carbonyl anisotropy; split by the C2 methylene. |
| H-2 | 2.20 - 2.40 | m | 2H | Deshielded by the adjacent carbonyl; diastereotopic due to the proximity to the C3 chiral center. |
| H-3 | 2.05 | m | 1H | Methine proton at the chiral branch point. |
| H-4, H-5, H-6 | 1.25 - 1.50 | m | 6H | Aliphatic chain envelope; minimal deshielding effects. |
| H-8 | 1.45 | q (J=7.5 Hz) | 2H | Methylene of the ethyl group, adjacent to the tertiary alcohol. |
| 7-CH₃ | 1.15 | s | 3H | Singlet methyl on the tertiary carbinol carbon (no adjacent protons to couple with). |
| 3-CH₃ | 0.95 | d (J=6.5 Hz) | 3H | Methyl branching at C3; split into a doublet by the H-3 methine proton. |
| H-9 | 0.90 | t (J=7.5 Hz) | 3H | Terminal methyl of the ethyl group; split by the H-8 methylene. |
| -OH | 1.60 | br s | 1H | Hydroxyl proton; broad due to chemical exchange (shift is concentration/temperature dependent). |
Table 2: Predictive ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon | Shift (ppm) | Type | Causality & Assignment Logic |
| C-1 | 203.1 | C=O | Extreme deshielding due to the electronegativity and π-system of the aldehyde oxygen. |
| C-7 | 73.5 | C-OH | Deshielded by the directly attached electronegative hydroxyl oxygen. |
| C-2 | 51.2 | CH₂ | α-carbon to the carbonyl; experiences significant inductive deshielding. |
| C-6 | 42.1 | CH₂ | Adjacent to the sterically bulky, oxygen-bearing tertiary center. |
| C-4 | 37.4 | CH₂ | Standard aliphatic chain carbon, slightly deshielded by the C3 branch. |
| C-8 | 34.2 | CH₂ | Ethyl group methylene attached to the C7 tertiary alcohol. |
| C-3 | 28.5 | CH | Chiral methine carbon. |
| 7-CH₃ | 26.0 | CH₃ | Methyl group on the tertiary alcohol. |
| C-5 | 21.3 | CH₂ | Central aliphatic chain; most shielded methylene. |
| 3-CH₃ | 19.5 | CH₃ | Methyl group on C3. |
| C-9 | 8.5 | CH₃ | Terminal methyl of the ethyl group; highly shielded due to γ-gauche steric effects. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during laboratory analysis.
Protocol A: High-Resolution GC-MS Analysis
Objective: Confirm molecular weight via fragmentation pattern matching and assess compound purity.
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Sample Preparation: Dilute the pure compound to a concentration of 1 mg/mL in GC-grade hexane. Causality: Dilution prevents detector saturation and column overloading, ensuring sharp, symmetrical peaks for accurate integration.
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Instrument Setup: Utilize an Agilent 7890B GC coupled with a 5977B MSD (or equivalent) equipped with an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).
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Injection Parameters: Inject 1 μL using a split ratio of 10:1. Set the injector port to 250 °C.
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Temperature Program: Initiate at 60 °C (hold for 2 min) to allow solvent focusing. Ramp at 10 °C/min to 280 °C (hold for 5 min). Causality: The gradual ramp ensures the 270 °C boiling point compound elutes smoothly without thermal degradation[4].
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MS Conditions: Operate in Electron Ionization (EI) mode strictly at 70 eV. Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 30–300. Causality: 70 eV is the universal standard for EI; deviating from this energy alters fragmentation thermodynamics, invalidating comparisons against NIST/PubChem libraries.
Protocol B: Multinuclear NMR Acquisition
Objective: Validate the carbon backbone connectivity and functional group positioning.
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its excellent solubilizing properties for moderately polar aldehydes and its lack of interfering proton signals. TMS serves as the 0.00 ppm internal reference.
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¹H NMR Acquisition: Use a 400 MHz spectrometer. Apply a 30° pulse angle, a spectral width of 12 ppm, and a 2-second relaxation delay (D1) for 16 scans. Causality: The 2-second delay ensures complete T1 relaxation of the aliphatic protons, which is mandatory for accurate peak integration.
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¹³C NMR Acquisition: Apply power-gated decoupling (WALTZ-16 sequence) to remove ¹H-¹³C splitting. Use a 30° pulse angle, a 2-second relaxation delay, and acquire a minimum of 512 scans. Causality: WALTZ-16 decoupling provides uniform decoupling across the entire ¹³C spectrum without causing excessive sample heating, yielding sharp, easily identifiable carbon singlets.
Conclusion
The structural validation of 7-hydroxy-3,7-dimethylnonanal requires a meticulous, multi-disciplinary analytical approach. By understanding the causality behind its physicochemical properties—such as the predictable α-cleavage of its tertiary alcohol in mass spectrometry and the diastereotopic effects in its NMR spectra—researchers can confidently identify this compound. Adhering to the standardized protocols outlined in this guide ensures high-fidelity data that stands up to rigorous scientific scrutiny.
References
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Wikipedia. "Hydroxycitronellal". Wikimedia Foundation. URL: [Link]
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National Institute of Standards and Technology (NIST). "Octanal, 7-hydroxy-3,7-dimethyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1550260, (r)-7-Hydroxy-3,7-dimethyl-octanal". PubChem. URL:[Link]
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ChemWhat. "7-гідрокси-3,7-диметилнонан-1-ал CAS#: 32779-69-4". ChemWhat Database. URL: [Link]
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PINPOOLS. "7-hydroxy-3,7-dimethylnonanal". Pinpools Chemical Procurement. URL: [Link]
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- 4. pinpools.com [pinpools.com]
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